Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

Zelavespib IC50 HSP90 inhibition MDA-MB-468
cells

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Zelavespib

CAS No.: 873436-91-0

Cat. No.: S522774

Quantitative Profiling of Zelavespib

The table below summarizes the key quantitative data for Zelavespib's activity.

Parameter Value Context / Cell Line Reference
IC50 (HSP90 Inhibition) 51 nM MDA-MB-468 cells [1] [2] [3]
EC50 (HSP90 Inhibition) 10.2 nM MDA-MB-468 cells (Function assay) [2]

GI50 (Growth Inhibition) 65 nM MDA-MB-468 cells [3]

GI50 (Growth Inhibition) 140 nM MDA-MB-231 cells [2] [3]
GI50 (Growth Inhibition) 87 nM HCC-1806 cells [3]

Zelavespib demonstrates broad anti-proliferative activity across a wide panel of human cancer cell lines. The
following table lists selected growth inhibition (GI50) values, typically measured after 48 hours using the
sulforhodamine B (SRB) assay [1].
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Cell Line GI50 (pM) Cell Line GI50 (pM)
A549 (Lung) 0.087 HCT-116 (Colon) 0.063
COLO 205 (Colon) 0.048 HL-60(TB) (Leukemia) 0.063
DU-145 (Prostate) 0.048 KM12 (Colon) 0.059
HT-29 (Colon) 0.038 K562 (Leukemia) 0.071
IGROV-1 (Ovarian) 0.089 LOX IMVI (Melanoma) 0.079

Experimental Protocols

HSP90 Binding Assay (Fluorescence Polarization)

This protocol measures the direct binding and displacement efficiency of Zelavespib on HSP90 [2] [4].

¢ Key Reagents: Fluorescently labeled geldanamycin (Cy3B-GM), cell lysates (source of HSP90), test
compound (Zelavespib), HFB buffer.
e Procedure:

[e]

Lysate Preparation: Rupture cells by freeze-thaw cycles. Dissolve the cellular extract in HFB
buffer (20 mM Hepes pH 7.3, 50 mM KCI, 5 mM MgClz, 20 mM NazMoOa4, 0.01% Nonidet P-40)
with protease and phosphatase inhibitors.

Saturation Curve: Titrate increasing amounts of cellular lysate with a fixed concentration (3
nM) of Cy3B-GM to determine the lysate amount that results in 90-99% bound ligand.
Competition Study: In a black 96-well plate, combine 3 nM Cy3B-GM, the pre-determined
amount of lysate, and a titration of Zelavespib in a final volume of 100 pL.

Incubation & Reading: Seal the plate and incubate on a shaker for 24 hours at 4°C. Measure
the fluorescence polarization (FP) values in millipolarization (mP) units.

Data Analysis: Plot the FP signal against the logarithm of the Zelavespib concentration. The
EC50 is the concentration at which 50% of the Cy3B-GM is displaced.

Cellular Proliferation Assay (SRBI/CellTiter-Glo)

This protocol assesses the cytotoxicity and anti-proliferative effects of Zelavespib [2] [4].
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e Key Reagents: Cancer cell lines (e.g., MDA-MB-231), Zelavespib, Dulbecco's Modified Eagle's
Medium (DMEM) with 10% FBS, CellTiter-Glo or SRB reagent.
e Procedure:
o Cell Seeding: Seed exponentially growing cells into 96-well plates at a density of 8x103 cells
per well in 100 pL of medium.
o Compound Treatment: Incubate cells in medium containing either vehicle control (DMSO) or a
dose range of Zelavespib for the desired time (e.g., 48-72 hours) at 37°C.
o Viability Measurement:
= CellTiter-Glo: Equilibrate plates to room temperature for 30 min. Add 100 L of CellTiter-
Glo reagent to each well, mix for 2 minutes, incubate for 15 min to 2 hours, and measure
luminescence.
= SRB Assay: After compound incubation, precipitate cellular proteins with trichloroacetic
acid, wash, and stain with SRB dye. Dissolve the bound dye and measure absorbance.
o Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control.
The GI50 is the compound concentration that results in a 50% reduction in cell growth.

Mechanism of Action and Signhaling Pathways

Zelavespib's primary mechanism is the inhibition of the ATP-binding site in the N-terminal domain of
HSP90 [5]. This disrupts the chaperone cycle, leading to the proteasomal degradation of numerous

oncogenic "client proteins" it stabilizes.
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A key advancement is the understanding that Zelavespib preferentially targets epichaperomes [6] [7]. These
are stable, pathological scaffold structures formed by tightly bound chaperones and co-factors in diseased
cells, which rewire protein-protein interactions to maintain a malignant state [6]. Zelavespib becomes
trapped in these epichaperomes, leading to their disassembly and a prolonged residence time in tumors that is

decoupled from its rapid plasma clearance [6].
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Application Notes for Researchers

¢ Selectivity for Diseased Tissues: Zelavespib's unique property of prolonged retention in
epichaperome-positive tumors while being rapidly cleared from normal tissues offers a potential for a
wider therapeutic window [6]. This makes it a compelling candidate for targeted cancer therapy and
for use as a PET imaging agent when radiolabeled [6] [5].

e Overcoming Resistance: By simultaneously degrading multiple oncogenic drivers and survival
proteins (e.g., EGFR, Akt, Bcl-xL), Zelavespib can circumvent resistance mechanisms that often
plague single-target therapies [2] [8]. It has also been shown to induce apoptosis even in cells with
high Bcl-2 expression [4].

¢ In Vivo Dosing: Preclinical studies in MDA-MB-231 xenograft models have shown efficacy with
intraperitoneal administration of 75 mg/kg on an alternate-day schedule or three times per week [2]
[4]. Tumor regression was associated with downregulation of client proteins like EGFR, HER3, Raf-1,
and Akt.
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¢ Clinical Translation: Zelavespib has progressed to Phase 1 and 2 clinical trials for various cancers
and myeloproliferative neoplasms [2] [9]. Its development highlights the importance of tumor-specific
pharmacokinetics over plasma measurements for dose optimization [6].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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